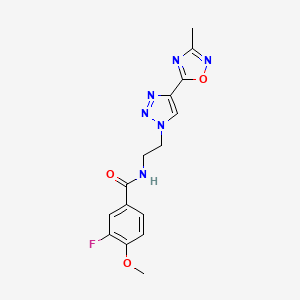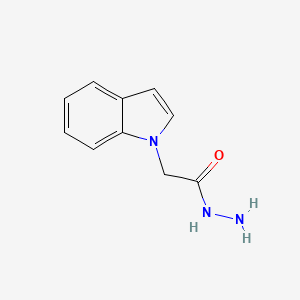![molecular formula C13H18FNO5 B2452932 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 6-fluoropyridine-2-carboxylate CAS No. 1913381-40-4](/img/structure/B2452932.png)
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 6-fluoropyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[2-(2-Methoxyethoxy)ethoxy]ethyl 6-fluoropyridine-2-carboxylate” is an ester derived from a pyridine carboxylic acid and a polyether alcohol. The pyridine ring in the structure could potentially contribute to its reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would include a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring would be a carboxylate ester group and a polyether chain .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester and ether groups could impact its solubility, boiling point, and other properties .Wissenschaftliche Forschungsanwendungen
Antibacterial Agents Development
Research has focused on synthesizing pyridonecarboxylic acids and naphthyridine derivatives with significant antibacterial properties. These compounds, including analogs of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 6-fluoropyridine-2-carboxylate, have shown more activity than some existing antibacterial agents, indicating their potential for further biological study and drug development (Egawa et al., 1984).
Fluorination Agents and Synthesis Methods
The molecule has applications in the field of fluorination, where compounds like Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-FluorTM) have been developed for the conversion of alcohols to alkyl fluorides and carboxylic acids to their trifluoromethyl derivatives. This indicates a broader spectrum and less thermally sensitive alternative to traditional fluorination agents, showing the molecule's relevance in synthetic chemistry applications (Lal et al., 1999).
Pharmaceutical Intermediate Synthesis
Efficient synthesis methodologies have been developed for compounds structurally related to this compound, serving as intermediates in the production of potent pharmaceuticals, including dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists. These methodologies enhance the production process of pharmaceuticals, demonstrating the molecule's utility in drug synthesis (Hirokawa et al., 2000).
Anticancer Compound Synthesis
Research into polyfunctionalized piperidone oxime ethers, which may include structural motifs related to the molecule , has shown promise in anticancer drug development. These compounds have been evaluated for their cytotoxicity against human cervical carcinoma (HeLa) cell lines, suggesting potential applications in the search for new anticancer treatments (Parthiban et al., 2011).
Chemical Methodology Enhancement
The compound's structure is relevant in the development of novel synthetic methods, such as the radical decarboxylative fluorination for synthesizing fluoromethyl ethers, which are crucial in agrochemical and pharmaceutical sectors. This showcases the molecule's role in advancing synthetic methodologies (Leung & Sammis, 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]ethyl 6-fluoropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO5/c1-17-5-6-18-7-8-19-9-10-20-13(16)11-3-2-4-12(14)15-11/h2-4H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWKGDCJONVEHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC(=O)C1=NC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B2452850.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2452852.png)

![ethyl 2-(2-(thiophen-2-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2452856.png)
![2-(1-((2,2-dichlorocyclopropyl)methyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B2452857.png)
![7-{1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2452860.png)


![N-(4-bromophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![1H-1,3-Benzimidazole, 2-[(2-methylphenoxy)methyl]-1-(2-propynyl)-](/img/structure/B2452870.png)
![methyl 4-(2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2452871.png)
![1-(2-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2452872.png)